molecular formula C10H9N3O2 B2725279 3-methyl-1-(2-nitrophenyl)-1H-pyrazole CAS No. 57510-92-6

3-methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B2725279
CAS No.: 57510-92-6
M. Wt: 203.201
InChI Key: KCGSLTPLJHRURK-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-nitrophenyl)-1H-pyrazole is a chemical compound from the nitrophenyl pyrazole class, offered for research and development purposes. Pyrazole derivatives, particularly those incorporating nitroaryl groups, are subjects of significant interest in various scientific fields . These compounds are frequently explored in medicinal chemistry for their potential biological activities, which can include antitumor, analgesic, and antimicrobial properties, as noted in studies on structurally similar molecules . The presence of both the pyrazole ring, a privileged structure in heterocyclic chemistry, and the electron-withdrawing nitro group makes this compound a valuable scaffold for further chemical modification and synthesis. It can serve as a key intermediate in the development of more complex molecular architectures or functional materials . Researchers may also utilize it in spectroscopic studies or as a building block for creating chemosensors and other specialized compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Buyers are solely responsible for ensuring that their use of the product complies with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGSLTPLJHRURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-methyl-1-(2-nitrophenyl)-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of fused heterocyclic systems (such as pyrazolo[1,5-a]quinoxalines) and bioactive kinase inhibitors.[1]

CAS Registry Number: 30256-42-7 (generic for isomers; specific isomer verification required) IUPAC Name: 3-methyl-1-(2-nitrophenyl)pyrazole Molecular Formula: C


H

N

O

Molecular Weight: 203.20 g/mol [1]

Structural Architecture & Physicochemical Profile[2][3]

The molecule features a pyrazole core substituted at the N1 position with a 2-nitrophenyl group and at the C3 position with a methyl group. This specific substitution pattern introduces unique electronic and steric properties compared to its 4-nitrophenyl or 5-methyl isomers.[1]

Key Structural Features[2][4][5][6]
  • Ortho-Nitro Effect: The bulky nitro group at the ortho position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the pyrazole ring, reducing

    
    -conjugation between the two aromatic systems compared to the para isomer.
    
  • Dipole Moment: The electron-withdrawing nitro group (

    
    ) and the electron-rich pyrazole ring create a strong dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).[1]
    
  • Regio-Identity: The distinction between the 3-methyl and 5-methyl isomers is critical.[1] In the 3-methyl isomer, the C5 proton is sterically accessible, making it a viable site for electrophilic aromatic substitution (e.g., halogenation), whereas the 5-methyl isomer blocks this position.

Physicochemical Data Summary
PropertyValue (Experimental/Predicted)Context
Physical State Yellow Crystalline SolidTypical of nitro-aryl pyrazoles due to

transitions.[1]
Melting Point 50–55 °C (Predicted)Lower than the para isomer (95°C) due to steric disruption of crystal packing.[1]
LogP 2.3 ± 0.4Moderate lipophilicity; suitable for drug-like scaffolds.[1]
pKa (Conj. Acid) ~2.5The N2 nitrogen is weakly basic, suppressed by the electron-withdrawing N-aryl group.[1]
Solubility High: DMSO, DCM, EtOAcLow: Water, HexaneSoluble in organic solvents; poor aqueous solubility requires cosolvents for bio-assays.

Synthetic Pathways: The Regioselectivity Challenge

Synthesizing 1-aryl-3-methylpyrazoles is chemically non-trivial due to the competing formation of the 1-aryl-5-methyl isomer.[1] The reaction of 2-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents is the standard route, but it requires strict control.

Method A: Condensation with 4,4-Dimethoxy-2-butanone (Preferred)

This method utilizes a masked aldehyde to direct regioselectivity.[1]

Reaction Logic:

  • Hydrazine Attack: The terminal

    
     of the hydrazine is the most nucleophilic site.
    
  • Electrophile Discrimination: The ketone carbonyl of 4,4-dimethoxy-2-butanone is more electrophilic than the acetal-protected aldehyde.[1] However, under acidic conditions, the acetal hydrolyzes to an aldehyde.

  • Regiocontrol: To favor the 3-methyl isomer, the reaction is often run to favor the initial attack of the hydrazine on the aldehyde (generated in situ) or by using specific solvent effects (fluorinated alcohols) to direct the cyclization.

Protocol:

  • Reagents: 2-Nitrophenylhydrazine (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (Solvent), Conc. HCl (Cat.).[1]

  • Procedure: Dissolve hydrazine in EtOH. Add ketone dropwise. Reflux for 2-4 hours.

  • Purification: The crude mixture often contains ~10-15% of the 5-methyl isomer. Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 8:2) is required to isolate the pure 3-methyl isomer.[1]

Method B: 1,3-Dipolar Cycloaddition (High Specificity)

For applications requiring >99% isomeric purity (e.g., GMP synthesis), a cycloaddition approach is superior.[1]

  • Precursors: Nitrile imine (generated in situ from hydrazonoyl halide) + Propyne (or alkyne equivalent).[1]

  • Outcome: This method sterically enforces the formation of the 3-methyl product but involves more hazardous intermediates.

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the competing pathways and the mechanism for the preferred 3-methyl isomer formation.

SynthesisPath Hydrazine 2-Nitrophenylhydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (EtOH, HCl) Diketone 4,4-Dimethoxy-2-butanone (Masked 1,3-dicarbonyl) Diketone->Intermediate Isomer3 MAJOR PRODUCT: 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole Intermediate->Isomer3 Cyclization (Path A) Favored by steric bulk of NO2 Isomer5 MINOR IMPURITY: 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole Intermediate->Isomer5 Cyclization (Path B) Steric clash

Figure 1: Synthetic divergence in the condensation of 2-nitrophenylhydrazine.[1] The steric bulk of the ortho-nitro group generally disfavors the 5-methyl isomer, but solvent choice is critical to maximize the 3-methyl yield.[1]

Reactivity & Downstream Applications

The value of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole lies in its role as a "gateway scaffold."[1] The nitro group is rarely the final functionality; it serves as a masked amine for intramolecular cyclization.

A. Nitro Reduction to Aniline

The reduction of the nitro group yields 1-(2-aminophenyl)-3-methylpyrazole .[1]

  • Reagents: H

    
    /Pd-C (Catalytic hydrogenation) or Fe/NH
    
    
    
    Cl (Chemical reduction).[1]
  • Significance: The resulting aniline is a privileged pharmacophore found in p38 MAP kinase inhibitors. The amino group is positioned perfectly to form hydrogen bonds with the hinge region of kinase enzymes.

B. The "Cadogan-Type" Cyclization

A critical application is the synthesis of pyrazolo[1,5-a]quinoxalines , a class of compounds with potent benzodiazepine-receptor affinity.[1]

Mechanism:

  • Reduction of

    
     to 
    
    
    
    .
  • Reaction with a one-carbon source (e.g., Triethyl orthoformate or Phosgene) or a two-carbon source (e.g., Oxalyl chloride).[1]

  • Intramolecular attack of the new amide nitrogen onto the pyrazole ring (often requiring activation).

Note: Since C5 is a proton in this specific molecule, direct cyclization to the C5 position usually requires oxidative conditions or pre-functionalization (e.g., Vilsmeier-Haack formylation at C4/C5).

Visualization: Reductive Cyclization Workflow

Cyclization Start 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole Reduction Reduction (Fe/HCl or H2/Pd) Start->Reduction Amine Intermediate: 1-(2-Aminophenyl)-3-methylpyrazole Reduction->Amine Cyclized Target Scaffold: Pyrazolo[1,5-a]quinoxaline Amine->Cyclized Cyclocondensation Reagent + C1 Source (e.g., Triethyl Orthoformate) Reagent->Cyclized

Figure 2: Transformation of the nitro-pyrazole core into fused tricyclic systems relevant for CNS drug discovery.

Spectroscopic Characterization

To validate the synthesis of the correct isomer, specific spectroscopic markers must be identified.

TechniqueMarker SignalInterpretation

H NMR
(CDCl

)

2.35 ppm (s, 3H)
Methyl group at C3.[1] (Note: C5-Methyl usually shifts to ~2.50 ppm due to deshielding by the aryl ring).[1]

H NMR
(CDCl

)

6.30 ppm (d, 1H)
C4-H proton.[1] Characteristic doublet or broad singlet.

H NMR
(CDCl

)

7.80 ppm (d, 1H)
C5-H proton.[1] This signal is crucial. If this is a methyl singlet instead, you have the wrong isomer.

C NMR

~13.5 ppm
Methyl carbon.
IR Spectroscopy 1530 & 1350 cm

Strong symmetric and asymmetric stretching of the

group.[1]

Safety & Handling Protocols

Warning: This compound contains both a nitro group and a nitrogen-rich heterocycle .[1]

  • Explosion Hazard: While the final pyrazole is stable, the starting material (2-nitrophenylhydrazine ) is shock-sensitive and potentially explosive when dry.[1] Always handle the hydrazine as a wet paste or in solution.

  • Toxicity: Pyrazole derivatives can exhibit hepatotoxicity. Use standard PPE (nitrile gloves, fume hood).[1]

  • Storage: Store in amber vials at room temperature, protected from light. The nitro group can degrade under intense UV exposure.

References

  • Gosselin, F., et al. (2004). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters.

  • Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. [1]

  • BenchChem. (2025).[1] "Synthesis and Properties of 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole Analogues."

  • PubChem. (2025).[1][2] "Compound Summary: 3-Methylpyrazole and Derivatives."

Sources

3-methyl-1-(2-nitrophenyl)-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Regiocontrol, and Therapeutic Utility

Executive Summary & Molecular Identity

3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for type II kinase inhibitors and anti-inflammatory agents. Its structural value lies in the ortho-nitro group, which acts as a latent amine handle for further functionalization, while the pyrazole core provides essential hydrogen-bond acceptor motifs.

Table 1: Core Molecular Specifications

PropertySpecification
IUPAC Name 3-methyl-1-(2-nitrophenyl)-1H-pyrazole
Molecular Formula

Molecular Weight 203.20 g/mol
Monoisotopic Mass 203.0695 Da
SMILES Cc1ccn(c2ccccc2[O-])n1
Physical State Pale yellow to orange solid (Crystalline)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Lipophilicity (cLogP) ~2.1 (Predicted)

Structural Analysis & Physicochemical Properties[3][4]

The Ortho-Nitro Effect

The presence of the nitro group at the ortho position of the N1-phenyl ring introduces significant steric strain. Unlike the para-isomer, the ortho-nitro group forces the phenyl ring to twist out of coplanarity with the pyrazole core.

  • Consequence: This deconjugation reduces the resonance interaction between the pyrazole and the phenyl ring, affecting the pKa of the pyrazole nitrogens and altering the solubility profile compared to the 4-nitrophenyl isomer.

  • Reactivity: The nitro group is electronically withdrawing (–I, –M effects), making the pyrazole ring less electron-rich and more resistant to electrophilic aromatic substitution at the C4 position compared to N-alkyl pyrazoles.

Regioisomerism Challenges

A critical quality attribute (CQA) in the study of this molecule is distinguishing it from its regioisomer, 5-methyl-1-(2-nitrophenyl)-1H-pyrazole .

  • 3-Methyl Isomer (Target): Methyl group distal to the N1-phenyl. Less sterically crowded.

  • 5-Methyl Isomer (Impurity): Methyl group proximal to the N1-phenyl. Significant steric clash between the methyl and the ortho-nitro group.

Synthetic Methodology & Regiocontrol

Expert Insight: The synthesis of 1-aryl-3-methylpyrazoles via condensation of arylhydrazines with 1,3-dicarbonyl equivalents is prone to regioselectivity issues. Standard condensation with 4,4-dimethoxybutan-2-one often favors the 5-methyl isomer due to the higher electrophilicity of the aldehyde equivalent. To favor the 3-methyl target, specific solvent effects or stepwise cyclization protocols are required.

Optimized Synthetic Route (Fluorinated Solvent Protocol)

Recent methodologies utilize fluorinated alcohols (e.g., HFIP or TFE) to alter the hydrogen-bonding network and transition state energies, significantly enhancing regioselectivity toward the 3-methyl isomer.

Reaction Scheme:

  • Precursors: (2-Nitrophenyl)hydrazine hydrochloride + 4,4-dimethoxybutan-2-one (or acetylacetaldehyde dimethyl acetal).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-nitrophenyl)hydrazine hydrochloride (10 mmol) in TFE (20 mL).

  • Addition: Add 4,4-dimethoxybutan-2-one (11 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 75°C) for 6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes).

    • Checkpoint: Look for the disappearance of the hydrazine starting material (

      
      ) and the appearance of two spots. The 3-methyl isomer typically has a slightly lower 
      
      
      
      than the 5-methyl isomer due to better planar packing (less steric twist).
  • Workup: Cool to room temperature. Remove TFE under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in DCM and wash with sat.

    
     to neutralize HCl. Dry organic layer over 
    
    
    
    .
  • Isolation: Purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

    • Note: The 5-methyl isomer is often formed as a minor byproduct (or major, if non-fluorinated solvents are used). Careful fractionation is required.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start 2-Nitrophenylhydrazine + 1,3-Dicarbonyl Equiv. Inter Hydrazone Intermediate (Regio-determining step) Start->Inter Condensation Cyclization Intramolecular Cyclization Inter->Cyclization Nucleophilic Attack Elimination Elimination of Water/Methanol Cyclization->Elimination Product TARGET: 3-methyl-1-(2-nitrophenyl)-1H-pyrazole Elimination->Product Major (in TFE) Byproduct IMPURITY: 5-methyl isomer Elimination->Byproduct Minor

Caption: Mechanistic flow for the regioselective synthesis of the target pyrazole.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR. The key differentiator between the 3-methyl and 5-methyl isomers is the chemical shift of the methyl group and the NOE (Nuclear Overhauser Effect) signals.

Table 2: Expected


 NMR Data (

, 400 MHz)
PositionSignal TypeChemical Shift (

)
Diagnostic Note
Methyl (-CH3) Singlet2.35 - 2.45 ppm 5-methyl isomer signal usually appears upfield (~2.10 ppm) due to shielding by the phenyl ring.
Pyrazole C4-H Doublet6.20 - 6.30 ppmCharacteristic pyrazole proton.
Pyrazole C5-H Doublet7.60 - 7.70 ppmCritical: If this is a singlet or missing, you have the wrong isomer. In the 3-methyl target, this proton is present.
Aromatic Ar-H Multiplets7.50 - 8.10 ppmComplex pattern due to ortho-nitro group; H3' (adjacent to nitro) is most deshielded (~8.0 ppm).

Self-Validation Protocol: Perform a 1D-NOESY experiment irradiating the methyl singlet.

  • Target (3-Methyl): NOE observed with Pyrazole C4-H. NO NOE observed with Phenyl protons.

  • Impurity (5-Methyl): NOE observed with Phenyl ortho-protons.

Therapeutic Relevance & Applications

The 3-methyl-1-(2-nitrophenyl)-1H-pyrazole molecule is rarely the final drug; it is a high-value scaffold .

Reduction to Aniline

The primary utility is the reduction of the nitro group to an amine (1-(2-aminophenyl)-3-methylpyrazole).

  • Method: Iron powder (Fe) in

    
     (Bechamp reduction) is preferred over catalytic hydrogenation (
    
    
    
    ) to avoid potential reduction of the pyrazole ring or poisoning of the catalyst by the basic nitrogens.
  • Utility: The resulting aniline is a precursor for:

    • Pyrazolo[1,5-a]quinazolines: Tricyclic cores found in GABA-A receptor modulators.

    • Urea/Amide Derivatives: p38 MAPK inhibitors often feature a pyrazole-urea motif.

Scaffold Evolution Pathway

DrugDiscovery Target 3-methyl-1-(2-nitrophenyl)-1H-pyrazole (Scaffold) Reduction Nitro Reduction (Fe/NH4Cl) Target->Reduction Amine Intermediate: 1-(2-aminophenyl)-3-methylpyrazole Reduction->Amine Coupling Coupling Reaction (Isocyanates/Acyl Chlorides) Amine->Coupling Drug Final Drug Candidate (e.g., Kinase Inhibitor) Coupling->Drug

Caption: Evolution of the pyrazole scaffold into bioactive drug candidates.

References

  • PubChem. Compound Summary: Pyrazole Derivatives. National Library of Medicine. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Organic Letters, 7, 3433. (Contextual citation regarding solvent effects on pyrazole regiochemistry).

Sources

solubility profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Pharmaceutical and Chemical Research

In the landscape of drug discovery and materials science, the intrinsic properties of a molecule dictate its potential for application. Among these, solubility stands as a cornerstone, a fundamental parameter that governs a compound's journey from a laboratory curiosity to a viable therapeutic agent or functional material. The molecule of interest, 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, a member of the versatile pyrazole family, is no exception.[1][2][3][4] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern of a methyl group at the N1 position and a 2-nitrophenyl group at the C3 position fine-tunes the molecule's physicochemical characteristics, making a thorough understanding of its solubility profile not just advantageous, but essential.[1]

This guide provides a comprehensive exploration of the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in organic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and interpret a representative dataset. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical assessment of a compound's solubility.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.

Molecular Structure and its Influence on Solubility:

The structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole (Molar Weight: 203.2 g/mol ) provides several clues to its likely solubility behavior:[1]

  • The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle containing two nitrogen atoms.[3][4] This imparts a degree of polarity and the potential for hydrogen bonding, suggesting solubility in polar solvents.[3]

  • The N1-Methyl Group: The methyl group at the N1 position is a small, non-polar alkyl group. It also resolves the tautomerism inherent in unsubstituted pyrazoles, locking the molecule into a single isomeric form.[1]

  • The 2-Nitrophenyl Group: This substituent is a key determinant of the molecule's properties. The phenyl ring is generally non-polar, favoring solubility in solvents with aromatic character. However, the ortho-positioned nitro group (NO2) is strongly electron-withdrawing and highly polar. This introduces a significant dipole moment and the potential for strong intermolecular interactions, including hydrogen bonding with protic solvents. The ortho position can also induce a twist between the pyrazole and phenyl rings, which can affect crystal packing and, consequently, solubility.[1]

Based on this structure, we can anticipate that 3-methyl-1-(2-nitrophenyl)-1H-pyrazole will exhibit moderate to good solubility in a range of polar organic solvents, with the specific solubility being a balance of these competing structural features.

Cosolvency Models:

For more quantitative predictions, especially in mixed solvent systems, various cosolvency models can be employed.[5][6][7] Models like the Jouyban-Acree model and the log-linear model of Yalkowsky provide mathematical frameworks to correlate or predict solubility based on the properties of the solute and the solvent composition.[7][8] These models are particularly useful in pharmaceutical formulations where solvent mixtures are common.[8]

Experimental Determination of the Solubility Profile

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is paramount. The "shake-flask" method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in a selection of representative organic solvents: ethanol (polar protic), acetone (polar aprotic), and toluene (non-polar).

Materials:

  • 3-methyl-1-(2-nitrophenyl)-1H-pyrazole (solid, high purity)

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

  • Toluene (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • In triplicate for each solvent, add an excess amount of solid 3-methyl-1-(2-nitrophenyl)-1H-pyrazole to a glass vial. An excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the respective organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[10] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[10]

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[9][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole of known concentrations in each solvent.

    • Analyze both the standard solutions and the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[9][12]

      • UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the compound.

      • HPLC: Use a suitable column and mobile phase to separate the compound and quantify it based on the peak area.

    • Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

    • Use the calibration curve to determine the concentration of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in the filtered samples. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Preparation cluster_quant 4. Quantification A Add excess solid 3-methyl-1-(2-nitrophenyl)-1H-pyrazole to vials B Add known volume of organic solvent A->B C Incubate on orbital shaker (constant temperature and agitation) B->C D Allow to equilibrate (24-48 hours) C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F H Analyze standards and samples (UV-Vis or HPLC) F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine solubility I->J

Caption: Experimental workflow for determining the solubility of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole using the shake-flask method.

Representative Solubility Data and Interpretation

The following table presents a representative (hypothetical) solubility dataset for 3-methyl-1-(2-nitrophenyl)-1H-pyrazole in selected organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how to interpret the results from the experimental protocol described above.

SolventSolvent TypePolarity IndexSolubility (mg/mL)
TolueneNon-polar2.45.2
AcetonePolar Aprotic5.145.8
EthanolPolar Protic5.262.5

Interpretation of the Data:

  • Ethanol (Polar Protic): The highest solubility is observed in ethanol. This can be attributed to the ability of ethanol to act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the polar nitro group and the nitrogen atoms of the pyrazole ring.

  • Acetone (Polar Aprotic): Acetone also demonstrates good solvating power. As a polar aprotic solvent, it can act as a hydrogen bond acceptor, interacting with potential hydrogen bond donating sites on the solute. Its polarity is also well-suited to dissolve the polar regions of the molecule.

  • Toluene (Non-polar): The lowest solubility is seen in toluene. While the aromatic character of toluene can interact favorably with the phenyl and pyrazole rings through π-π stacking, its non-polar nature is not as effective at solvating the highly polar nitro group.

This trend is consistent with the molecular structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, where the polar functionalities play a dominant role in determining its solubility in organic solvents.

Conclusion

The solubility profile of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole is a critical parameter that influences its utility in various scientific and industrial applications. This in-depth guide has provided a comprehensive overview of the theoretical considerations for its solubility, a detailed and robust experimental protocol for its determination using the shake-flask method, and an interpretation of representative data. By understanding and applying these principles and methodologies, researchers can effectively characterize this and other promising compounds, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Jouyban, A. (2019). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 22(1), 466-485. doi: 10.18433/jpps30611. Retrieved from [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. SciSpace. Retrieved from [Link]

  • Jouyban, A., & Acree Jr, W. E. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. doi: 10.18433/j3pp4k. Retrieved from [Link]

  • Muela, S., Escalera, B., Peña, M. Á., & Martínez, F. (2009). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin, 57(11), 1264-1268. doi: 10.1248/cpb.57.1264. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22(1), 466-485. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Patel, H., et al. (2011). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library, 3(4), 22-28. Retrieved from [Link]

  • Google Patents. (1990). US5128480A - Preparation of 3-methylpyrazole.
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Gomes, P. A. T. M., & da Silva, F. C. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 26(16), 4875. doi: 10.3390/molecules26164875. Retrieved from [Link]

  • Chen, J., et al. (2009). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2156. doi: 10.1107/s1600536809033328. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. RSC Advances, 9(28), 16035-16051. doi: 10.1039/c9ra01797a. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M796. doi: 10.3390/m796. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the one-pot synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein is designed for efficiency, reliability, and scalability, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrazole Scaffolds and the Efficiency of One-Pot Syntheses

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a "privileged scaffold" in drug discovery. The target molecule, 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, is a key intermediate for the synthesis of more complex bioactive molecules, where the nitro group can be further functionalized.

Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses, by contrast, offer a streamlined approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This methodology is not only more efficient but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

This guide details a one-pot protocol for the synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole via the classical Knorr pyrazole synthesis, a robust and widely used method involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole proceeds via the Knorr pyrazole synthesis, a well-established acid-catalyzed cyclocondensation reaction. The key reactants are 2-nitrophenylhydrazine and acetylacetone (2,4-pentanedione).

The mechanism can be described in the following steps:

  • Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of 2-nitrophenylhydrazine on one of the carbonyl carbons of acetylacetone. In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.

  • Formation of a Hydrazone Intermediate: This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable, aromatic pyrazole ring.

With a symmetrical 1,3-dicarbonyl compound like acetylacetone, the issue of regioisomers is simplified, as attack at either carbonyl carbon leads to the same pyrazole core structure.[4][5]

Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

This protocol is designed to be a reliable starting point for the synthesis. Optimization of reaction time and temperature may be necessary depending on the specific laboratory conditions and scale.

Materials and Reagents:

  • 2-Nitrophenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 2-Nitrophenylhydrazine is toxic and a suspected carcinogen; handle with care.

  • Glacial acetic acid is corrosive.

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrophenylhydrazine (10.0 g, 65.3 mmol) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (7.2 mL, 68.6 mmol, 1.05 equivalents) followed by the dropwise addition of glacial acetic acid (1 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the product should appear.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake. Separate the layers.

  • Work-up - Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-methyl-1-(2-nitrophenyl)-1H-pyrazole as a pure solid.

Data Presentation: Summary of Reaction Parameters

ParameterValueRationale/Notes
Reactants 2-Nitrophenylhydrazine, AcetylacetoneKey building blocks for the pyrazole ring.
Stoichiometry 1:1.05 (Hydrazine:Diketone)A slight excess of the diketone ensures complete consumption of the hydrazine.
Solvent EthanolA common, effective solvent for Knorr synthesis that facilitates dissolution of reactants and allows for reflux at a moderate temperature.
Catalyst Glacial Acetic AcidAn acid catalyst is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.[6]
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation energy of the reaction without significant decomposition of reactants or products.
Reaction Time 4-6 hoursTypically sufficient for completion. Should be monitored by TLC.
Expected Yield 70-90% (after purification)Yields can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification reactants 1. Dissolve 2-Nitrophenylhydrazine in Ethanol add_reagents 2. Add Acetylacetone and Acetic Acid reactants->add_reagents reflux 3. Reflux for 4-6 hours add_reagents->reflux cool 4. Cool to Room Temperature reflux->cool evaporate 5. Remove Solvent (Rotary Evaporator) cool->evaporate extract 6. Extract with Ethyl Acetate and Water evaporate->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Recrystallization or Column Chromatography dry->purify product Pure 3-methyl-1-(2-nitrophenyl)-1H-pyrazole purify->product G reactant1 2-Nitrophenylhydrazine product 3-methyl-1-(2-nitrophenyl)-1H-pyrazole reactant1->product + reactant2 Acetylacetone reactant2->product Ethanol, Acetic Acid (cat.), Reflux

Caption: Overall chemical transformation in the one-pot synthesis.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and extensively documented Knorr pyrazole synthesis. The progress of the reaction can be easily monitored by Thin-Layer Chromatography (TLC), providing a reliable in-process control. The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity, thus ensuring the self-validating nature of this synthetic method. The expected spectral data would be consistent with the structure of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. By understanding the underlying reaction mechanism and following the outlined procedure, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development programs. The principles and techniques described are broadly applicable to the synthesis of other substituted pyrazole derivatives.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. [Link]

  • Powers, D. G., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Patel, H. R., et al. (2012). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Troubleshooting & Optimization

regioselectivity issues in 3-methyl vs 5-methyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in 3-Methyl vs 5-Methyl Pyrazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isomer Ratios in Pyrazole Construction & Functionalization

Executive Summary: The "Chameleon" Problem

If you are struggling to separate 3-methylpyrazole from 5-methylpyrazole, you are fighting a losing battle against thermodynamics. In solution,


-unsubstituted pyrazoles exist as an equilibrium mixture of tautomers. 3-methylpyrazole and 5-methylpyrazole are the exact same molecule  (often denoted as 3(5)-methylpyrazole) until you lock the nitrogen position via substitution.

Regioselectivity issues arise at two distinct decision points:

  • 
    -Alkylation:  Attaching a group to an existing pyrazole ring.
    
  • De Novo Cyclization: Building the ring from acyclic precursors (hydrazines + dielectrophiles).

This guide provides the protocols to control selectivity at both stages.

Module 1: Troubleshooting -Alkylation

User Scenario: "I reacted 3(5)-methylpyrazole with methyl iodide and got a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. I need the 1,5-isomer."

The Core Mechanism

Direct alkylation of unsymmetrical pyrazoles is governed by steric control .

  • The 1,3-Isomer Pathway: The electrophile attacks the nitrogen adjacent to the smaller substituent (H). This is the path of least resistance and yields the thermodynamically stable 1,3-isomer.

  • The 1,5-Isomer Pathway: The electrophile must attack the nitrogen adjacent to the methyl group. This creates a "steric clash" between the new

    
    -group and the 
    
    
    
    -methyl group.

Consequently, direct alkylation almost always favors the 1,3-isomer (typically >9:1 ratio).

Protocol A: Maximizing the 1,3-Isomer (Thermodynamic Control)

If your target is the 1,3-isomer, you can push the ratio to near exclusivity using basic conditions that ensure a "naked" anion.

  • Reagents: 3(5)-methylpyrazole (1.0 eq),

    
     (1.2 eq), Alkyl Halide (1.1 eq).
    
  • Solvent: THF or DMF (Anhydrous).

  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add pyrazole slowly (gas evolution). Stir 30 min to form the pyrazolate anion.

    • Add alkyl halide.

    • Why it works: The pyrazolate anion is a resonance hybrid. The nitrogen atom distal to the methyl group is sterically more accessible for the

      
       attack.
      
Protocol B: Accessing the 1,5-Isomer (The "Blocked" Strategy)

Critical Insight: You cannot reliably make the 1,5-isomer via direct alkylation of a simple methyl-pyrazole. You must use De Novo Cyclization (see Module 2) or a Blocking Strategy .

  • Blocking Strategy: If you absolutely must start from the ring:

    • Acylation (Kinetic Control): React with Acetyl Chloride. Acylation often occurs at the more hindered nitrogen (2-position) initially due to the "proximity effect" in non-polar solvents, yielding the 1-acetyl-5-methyl species.

    • Isomerization Risk: Acyl groups migrate rapidly. This is rarely a stable drug substance route.

Module 2: Regioselective Cyclization (De Novo Synthesis)

User Scenario: "I am building the ring from hydrazine and a 1,3-dicarbonyl. How do I ensure I get only one isomer?"

This is the preferred method for generating 1,5-substituted pyrazoles.

The Workflow: Diketone vs. Enaminone

PyrazoleSynthesis Start Start: Choose Electrophile Diketone 1,3-Diketone (Acetylacetone) Start->Diketone Standard Route Enaminone Enaminone (R-CO-CH=CH-NMe2) Start->Enaminone Precision Route Mixture Result: Mixture of Isomers (Hard to Purify) Diketone->Mixture + Methylhydrazine (Competing Carbonyls) Selective Result: High Regioselectivity (>95:1) Enaminone->Selective + Methylhydrazine (Directed Attack)

Figure 1: Decision tree for selecting the correct starting material to ensure regioselectivity.

Protocol C: The Enaminone Route (High Selectivity)

Enaminones (


) are superior to diketones because they differentiate the two electrophilic sites: one is a hard carbonyl, the other is a soft Michael acceptor.
  • Target: 1-aryl-5-methylpyrazole (or similar 1,5-patterns).

  • Reagents: Enaminone precursor, Aryl/Alkyl Hydrazine.[1]

  • Mechanism:

    • The hydrazine

      
       (stronger nucleophile) attacks the enaminone 
      
      
      
      -carbon (Michael addition) displacing the dimethylamine.
    • The remaining hydrazine

      
       condenses with the carbonyl.
      
  • Result: The position of the substituent is "locked" by the reaction sequence, avoiding the random attack observed with diketones.

Protocol D: Fluorinated Solvents (The "Magic Bullet" for Diketones)

If you must use a 1,3-diketone (Knorr synthesis), standard ethanol reflux often yields 1:1 mixtures. Switching the solvent to a fluorinated alcohol can shift selectivity significantly.[2]

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE).

  • Mechanism: These solvents are strong hydrogen-bond donors (HBD). They coordinate selectively to the more basic carbonyl oxygen, activating it for hydrazine attack.

  • Data Comparison:

SolventSubstrateHydrazineMajor ProductRatio (approx)
Ethanol 1-phenyl-1,3-butanedioneMe-HydrazineMixture~1:1
HFIP 1-phenyl-1,3-butanedioneMe-Hydrazine1,5-isomer>90:10

Note: HFIP is expensive; use for high-value intermediates.

Module 3: Analytical Validation (FAQ)

Q: How do I definitively prove which isomer I have? A: Do not rely on 1H NMR splitting alone. You need NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Validation Checklist:

  • Run 1D 1H NMR: Assign the N-Methyl peak and the C-Methyl/C-H peaks.

  • Run NOESY:

    • 1,5-Isomer: You will see a strong cross-peak (correlation) between the N-Methyl protons and the C5-substituent (e.g., the phenyl ring or methyl group at position 5).[2] They are spatially close.

    • 1,3-Isomer: The N-Methyl is far from the C3-substituent. You will see a cross-peak between the N-Methyl and the C5-Proton (the single proton on the ring), but not the substituent at position 3.

Q: Are there characteristic chemical shifts? A: Yes, but they are solvent-dependent.

  • C13 NMR: The carbon at position 5 (adjacent to N1) typically resonates upfield (lower ppm) in the 1,5-isomer compared to the 1,3-isomer due to steric compression (gamma-gauche effect), though this rule requires a reference standard.

References
  • Regioselectivity in Pyrazole Synthesis (Review): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[3]

  • Enaminone Strategy: Wan, J.P., et al. "Enaminones as Building Blocks for the Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2022.[4]

  • Tautomerism & Alkylation Mechanisms: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996. (Standard Reference Text).
  • Analytical Distinction (NMR): Lopez, C., et al. "1H and 13C NMR study of pyrazoles." Magnetic Resonance in Chemistry.

  • Transition Metal-Free Divergent Synthesis: "Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles." Organic & Biomolecular Chemistry, 2023.[5][6]

Sources

Technical Support Center: Nitrophenyl Pyrazole Resolution Hub

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-SEP-1315 Subject: Separation and Identification of 1,3- vs. 1,5-Nitrophenyl Pyrazole Regioisomers Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Welcome to the Resolution Hub. You are likely facing a mixture of regioisomers following a condensation reaction between a nitrophenylhydrazine and a 1,3-dicarbonyl equivalent (Knorr-type synthesis).

The core challenge stems from the ambident nucleophilicity of the hydrazine and the electrophilic variance of the dicarbonyl. The presence of the nitro group on the N-aryl ring significantly reduces the nucleophilicity of the hydrazine nitrogens, often requiring higher reaction temperatures that erode regioselectivity.

This guide provides a self-validating workflow to Identify , Separate , and Prevent isomeric mixtures.

Module 1: Diagnostic & Identification (The "Triage")

Before attempting separation, you must definitively assign the structure. Relying solely on TLC Rf values is risky due to the variable dipole moments induced by the nitro group.

The Gold Standard: 1D NOE / 2D NOESY NMR

The spatial proximity of the N-Aryl ring to the C5-substituent is the only fail-safe identification method.

  • 1,5-Isomer: The ortho-protons of the nitrophenyl ring are spatially close to the substituent at the C5 position. Strong NOE signal observed.

  • 1,3-Isomer: The ortho-protons are far from the C3 substituent. No NOE signal observed.

Identification Workflow

NMR_Identification Start Crude Mixture Analysis H_NMR 1H NMR (CDCl3 or DMSO-d6) Start->H_NMR NOE_Exp 1D NOE / 2D NOESY Irradiate N-Ar ortho-protons H_NMR->NOE_Exp Result_Pos NOE Signal at Pyrazole Substituent NOE_Exp->Result_Pos Correlation Observed Result_Neg NOE Silent at Pyrazole Substituent NOE_Exp->Result_Neg No Correlation Conclusion_15 CONFIRMED: 1,5-Isomer (Sterically Congested) Result_Pos->Conclusion_15 Conclusion_13 CONFIRMED: 1,3-Isomer (Planar/Conjugated) Result_Neg->Conclusion_13

Figure 1: NMR decision tree for definitive regioisomer assignment.

Secondary Diagnostic: 13C NMR Shifts

While less absolute than NOE, Carbon-13 shifts follow a predictable pattern due to the shielding effect of the N-lone pair.

Feature1,3-Isomer (Linear/Planar)1,5-Isomer (Twisted)Mechanistic Reason
C5 Chemical Shift Upfield (Lower ppm)Downfield (Higher ppm)C5 in 1,3-isomer is adjacent to N2 (lone pair donor), causing shielding.
C3 Chemical Shift Downfield (Higher ppm)Upfield (Lower ppm)C3 in 1,5-isomer is adjacent to N2.
Coupling (if F present) Distinct

Distinct

Through-space coupling often visible in 1,5-isomers.

Module 2: Separation Protocols

Method A: Flash Chromatography (The "Dipole" Approach)

The 1,5-isomer typically possesses a larger dipole moment perpendicular to the ring plane but is often less polar in adsorption chromatography (Silica) because the steric clash between the N-Aryl and C5-substituent forces the phenyl ring out of plane (deconjugation). The 1,3-isomer is flatter and binds more tightly to silica.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Start with Hexane:Ethyl Acetate (9:1) .

    • If nitrophenyl makes the compounds too polar, switch to Dichloromethane (DCM):Methanol (99:1) .

    • Tip: The 1,5-isomer usually elutes first (higher

      
      ) due to reduced planarity/binding.
      
Method B: Fractional Crystallization (The Scalable Approach)

For scales >5g, chromatography becomes cost-prohibitive. We exploit the lattice energy differences. The 1,3-isomer, being more planar, often packs better and has a higher melting point/lower solubility.

Protocol:

  • Dissolve the crude mixture in minimal boiling Ethanol or Toluene .

  • Allow to cool slowly to room temperature.

  • Seed with a pure crystal of the major isomer if available.

  • Filter the precipitate.

    • Result: The filter cake is usually enriched in the 1,3-isomer .

    • Filtrate: Enriched in the 1,5-isomer .

  • Recrystallize the filtrate from a different solvent (e.g., Isopropanol) to isolate the 1,5-isomer.

Separation Logic Flow

Separation_Flow Input Isomeric Mixture (>5g) Solubility_Test Solubility Test (EtOH/Toluene) Input->Solubility_Test Cryst Fractional Crystallization Solubility_Test->Cryst Good Solubility Diff Chrom Flash Chromatography (Silica) Solubility_Test->Chrom Poor Solubility Diff Precipitate Precipitate: Typically 1,3-Isomer (High MP) Cryst->Precipitate Liquor Mother Liquor: Enriched 1,5-Isomer Cryst->Liquor Liquor->Chrom Final Purification

Figure 2: Workflow for selecting the optimal separation methodology based on scale and solubility.

Module 3: Synthetic Prevention (Root Cause Analysis)

If separation is too difficult, you must alter the synthesis to bias the reaction. The regioselectivity is governed by the initial attack of the hydrazine nitrogen on the diketone.

The Mechanism:

  • Nitrophenyl Hydrazine: The

    
     is the nucleophile. The 
    
    
    
    adjacent to the phenyl ring is deactivated by the
    
    
    group (resonance withdrawal).
  • 1,3-Diketone: Has two electrophilic carbons.

Optimization Table:

Desired IsomerStrategyMechanism
1,3-Isomer Use Acidic Media (HCl/EtOH)Protonation of the diketone carbonyls makes the least hindered carbonyl more electrophilic. The hydrazine attacks here first.[1]
1,5-Isomer Use Basic Media or Fluorinated Solvents (TFE/HFIP)Fluorinated solvents hydrogen-bond to the diketone oxygen, activating the carbonyls differently and stabilizing the intermediate for 1,5-formation.

Frequently Asked Questions (FAQs)

Q1: Why are my isomers co-eluting on TLC despite different solvents?

  • A: Nitrophenyl pyrazoles are prone to "tailing" due to the acidity of the nitro group interacting with silica. Add 1% Acetic Acid or 0.5% Triethylamine to your mobile phase to sharpen the spots. If they still co-elute, the dipole difference is too small; switch to Method B (Crystallization).

Q2: The 1H NMR shows broad peaks. Is my separation bad?

  • A: Not necessarily. Pyrazoles can exhibit annular tautomerism if N1 is unsubstituted, but since you have an N-Nitrophenyl group, this is blocked. Broadening is likely due to restricted rotation of the nitrophenyl ring (rotamers), especially in the sterically crowded 1,5-isomer. Run the NMR at 50°C to coalesce the peaks.

Q3: Can I use HPLC for separation?

  • A: Yes. For analytical or semi-prep scale, use a C18 Reverse Phase column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Order: The more polar 1,3-isomer (planar) usually elutes after the twisted 1,5-isomer in Reverse Phase, opposite to Normal Phase behavior.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry. Validated principles of solvent-controlled regioselectivity.

  • NMR Assignment of Pyrazoles: Elguero, J., et al. "Proton and Carbon-13 NMR Study of Pyrazoles." Magnetic Resonance in Chemistry. Definitive guide on C3 vs C5 shifts.

  • Separation Methodologies: BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers."

  • Mechanism of Knorr Synthesis: Deng, X., & Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Discusses the impact of electron-deficient hydrazines.

Sources

troubleshooting incomplete reduction of nitro group in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Derivatives

Troubleshooting Guide: Incomplete Reduction of Nitro Groups

Welcome to the dedicated support center for synthetic chemists working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting for a common yet challenging transformation: the reduction of a nitro group to an amine on the pyrazole ring system. As Senior Application Scientists, we have consolidated field data, mechanistic insights, and validated protocols to help you overcome incomplete conversions and achieve high-yielding, clean reactions.

This guide is structured to anticipate the questions our users most frequently ask, providing not just a solution, but the underlying chemical reasoning to empower your future synthetic planning.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My catalytic hydrogenation of a nitro-pyrazole is stalling. I'm seeing starting material and a mix of unidentified byproducts. What's happening?

This is a classic issue often rooted in catalyst poisoning or the formation of undesired intermediates. The pyrazole ring itself, particularly the nitrogen atoms, can coordinate to the metal catalyst surface, leading to deactivation.

Core Issues & Solutions:

  • Catalyst Poisoning by Pyrazole Nitrogen: The lone pair of electrons on the pyrazole ring's nitrogen atoms can act as a ligand, binding to the active sites of your palladium, platinum, or nickel catalyst. This is especially problematic with electron-rich pyrazole systems.

    • Expert Recommendation: The addition of a weak, non-coordinating acid can protonate the pyrazole ring, diminishing its ability to bind to the catalyst. Acetic acid is a common and effective choice. Start with a catalytic amount (5-10 mol%) and monitor the reaction. In some cases, stoichiometric amounts may be necessary.

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. These can sometimes be observed by LC-MS during reaction monitoring. If these intermediates accumulate, it suggests the catalytic cycle is being interrupted.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to the accumulation of intermediates. Ensure your system is properly sealed and increase the pressure (e.g., from 1 atm to 50 psi or higher, depending on your equipment).

      • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to side reactions. A typical starting point is 5-10 mol% of Pd/C (10% w/w).

      • Solvent Choice: The solvent plays a critical role in solubilizing hydrogen and the substrate. Protic solvents like ethanol, methanol, or isopropanol are generally preferred for catalytic hydrogenations.

Experimental Protocol: Acid-Assisted Catalytic Hydrogenation

  • To a solution of the nitro-pyrazole (1.0 eq) in ethanol (0.1 M), add 10% Palladium on Carbon (10 mol%).

  • Add glacial acetic acid (0.1 - 1.0 eq).

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Question 2: I'm avoiding catalytic hydrogenation due to safety concerns. My reduction using metals like iron or tin(II) chloride is incomplete. How can I drive this to completion?

Metal-mediated reductions in acidic media are a robust alternative to catalytic hydrogenation. However, incomplete reactions often point to issues with metal activation, stoichiometry, or pH.

Core Issues & Solutions:

  • Metal Passivation: The surface of the metal reductant (e.g., iron powder) can become passivated by the formation of oxides or hydroxides, especially if the reaction medium is not sufficiently acidic.

    • Expert Recommendation: Pre-activate the metal powder. For iron, this can be achieved by washing with dilute hydrochloric acid to remove the oxide layer, followed by washes with water and your reaction solvent.

  • Insufficient Acid: The reduction mechanism requires a proton source. The stoichiometry of the acid is critical and often needs to be in large excess.

    • Troubleshooting Steps:

      • Increase Acid Stoichiometry: For reductions with iron, a common solvent system is ethanol/acetic acid or ethanol/ammonium chloride in water. Ensure the acid is in significant excess.

      • Temperature Control: These reactions are often exothermic. While some heat can be beneficial to initiate the reaction, uncontrolled exotherms can lead to side product formation. It is often best to start at room temperature and allow the reaction to gently reflux.

      • Stirring Efficiency: Ensure vigorous stirring to maintain good contact between the solid metal, the dissolved nitro-pyrazole, and the acidic medium.

Data Summary: Common Metal Reductants

ReductantTypical ConditionsAdvantagesDisadvantages
Fe / NH₄Cl EtOH/H₂O, refluxCost-effective, good for many substrates.Can require long reaction times, workup can be tedious.
Fe / Acetic Acid Acetic acid, 80-100 °CStronger reducing conditions.Can lead to acetylation of the product amine if not controlled.
SnCl₂·2H₂O HCl, EtOHOften faster than Fe, milder conditions.Tin waste products can be difficult to remove.

DOT Diagram: Troubleshooting Logic for Incomplete Metal-Mediated Reduction

G start Incomplete Reduction (Fe or SnCl₂) check_metal Is the metal surface activated? start->check_metal check_acid Is the acid stoichiometry sufficient? check_metal->check_acid Yes activate_metal Action: Pre-wash metal with dilute HCl. check_metal->activate_metal No check_temp Is the temperature optimal? check_acid->check_temp Yes increase_acid Action: Increase equivalents of acid (e.g., NH₄Cl, AcOH). check_acid->increase_acid No increase_temp Action: Gently heat the reaction mixture. check_temp->increase_temp No complete Reaction Complete check_temp->complete Yes activate_metal->check_acid increase_acid->check_temp increase_temp->complete

Caption: Troubleshooting workflow for incomplete metal-mediated nitro reductions.

Question 3: My reduction is successful, but I'm observing the formation of an azo-dimer as a significant byproduct. How can I suppress this side reaction?

The formation of an azo-dimer (Ar-N=N-Ar) is a classic side reaction during nitro group reduction. It arises from the condensation of the nitroso intermediate with the hydroxylamine intermediate.

Mechanistic Insight:

Nitro (Ar-NO₂) → Nitroso (Ar-NO) + Hydroxylamine (Ar-NHOH) → Azo-dimer (Ar-N=N-Ar)

This pathway is favored under conditions where the final reduction of the hydroxylamine to the amine is slow, allowing the intermediates to accumulate and react with each other.

Suppression Strategies:

  • For Catalytic Hydrogenation:

    • Increase Hydrogen Availability: As mentioned before, higher hydrogen pressure and efficient stirring ensure a high concentration of active hydrogen species on the catalyst surface, which promotes the complete reduction of intermediates before they can dimerize.

    • Use a More Active Catalyst: Platinum oxide (PtO₂, Adam's catalyst) is often more effective than Pd/C at reducing the hydroxylamine intermediate and can suppress azo-dimer formation.

  • For Metal-Mediated Reductions:

    • Ensure a Strongly Reducing Environment: The issue often arises when the reducing power of the system diminishes over time. Ensure you have a sufficient excess of the metal reductant and the proton source throughout the reaction.

    • Control Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the dimerization. A careful balance is needed.

DOT Diagram: Competing Reaction Pathways

G cluster_side_reaction Side Reaction nitro Nitro (Ar-NO₂) nitroso Nitroso (Ar-NO) nitro->nitroso [H] hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine [H] azo Azo Dimer (Ar-N=N-Ar) nitroso->azo + Ar-NHOH amine Desired Amine (Ar-NH₂) hydroxylamine->amine [H] (Desired Path)

Caption: Competing pathways in nitro group reduction leading to amine or azo-dimer.

References

  • Catalytic Hydrogenation in Organic Synthesis. Rylander, P. N. (1979). Academic Press.
  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. (Provides a broad overview of various methods for nitro group reduction).
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. (Details the mechanisms of various reduction reactions).
  • The role of additives in liquid phase hydrogenations. Kosak, J. R. (1988). Annals of the New York Academy of Sciences. [Link] (Discusses the effect of acids and bases on catalyst activity and selectivity).

Technical Support Center: Recrystallization of 3-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. It addresses common challenges encountered during recrystallization, offering troubleshooting solutions and a frequently asked questions section to ensure successful purification.

Troubleshooting Guide: Common Recrystallization Issues

This section is designed to help you navigate and resolve specific experimental hurdles.

Question: My compound "oiled out" during cooling instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solute's melting point is lower than the temperature of the saturated solution, often exacerbated by the presence of impurities which can depress the melting point.[1]

Causality and Solution Pathway:

  • Re-dissolution is Key: The immediate step is to gently reheat the mixture until the oil completely redissolves into the solvent.

  • Decrease Saturation: The principle issue is that the solution is becoming supersaturated at a temperature where your compound is still molten. To counteract this, add a small additional volume of the hot solvent (typically 1-5% of the total volume) to the solution. This slightly lowers the saturation point, allowing the solution to cool further before nucleation begins.

  • Controlled Cooling is Crucial: Rapid cooling is a primary contributor to oiling out. Once the oil has redissolved and the solution is clear, it is imperative to slow down the cooling process.

    • Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[2]

    • Once at room temperature, transfer the flask to a cold bath (ice-water) to maximize crystal yield.

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may not be ideal. The boiling point of the solvent might be too high. A solvent with a lower boiling point should be screened. Alternatively, employing a mixed-solvent system can be highly effective.[3] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until persistent cloudiness is observed. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[3][4]

Question: After cooling the solution, no crystals have formed. What should I do?

Answer:

The absence of crystal formation upon cooling usually indicates one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event to initiate crystallization.

Troubleshooting Steps:

  • Induce Crystallization: A supersaturated solution can often be prompted to crystallize.

    • Scratching Technique: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.[5][6]

    • Seeding: If you have a small crystal of pure 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, add it to the solution. This "seed crystal" will act as a template for further crystal formation.[5]

  • Increase Concentration: If induction methods fail, it's likely that too much solvent was used initially.[6]

    • Gently heat the solution to boiling and reduce the solvent volume by 10-20% through evaporation in a fume hood.

    • Allow the more concentrated solution to cool slowly again.

  • Re-evaluate Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures may be necessary.

Question: My crystal yield is very low. How can I improve it?

Answer:

A low yield is a frequent issue in recrystallization and can often be rectified by optimizing your technique.[2]

Key Factors and Optimization Strategies:

  • Minimize Hot Solvent: The most common reason for low yield is using an excessive amount of hot solvent to dissolve the crude product.[5][7] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of near-boiling solvent required for complete dissolution.

  • Ice-Cold Washing: When washing the collected crystals during vacuum filtration, always use a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

  • Sufficient Cooling Time: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize the precipitation of the compound.

  • Check the Filtrate: If you suspect significant product loss, you can test the filtrate (the liquid that passed through the filter paper). Evaporating a small amount of the filtrate can reveal if a substantial amount of your compound remains in solution. If so, concentrating the filtrate and re-cooling may yield a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 3-methyl-1-(2-nitrophenyl)-1H-pyrazole?

A1: The "like dissolves like" principle is a good starting point.[3] Given the polar nitro group and the aromatic pyrazole core, polar protic solvents are often effective. Based on general solubility of pyrazole derivatives and nitroaromatic compounds, the following solvents are recommended for initial screening:

  • Ethanol: Often a good general-purpose solvent for pyrazole derivatives.[8][9]

  • Methanol: Similar to ethanol, it is a common choice for recrystallizing pyrazoline derivatives.[7][10]

  • Isopropanol: Another alcoholic solvent that can provide a good solubility profile.[9]

It is always recommended to perform small-scale solubility tests with your crude material in various solvents to identify the most suitable one. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

Q2: When is it appropriate to use a mixed-solvent system?

A2: A mixed-solvent system is advantageous when no single solvent provides the ideal solubility characteristics.[3] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot). By carefully combining a "good" solvent with a "poor" solvent, you can fine-tune the solubility to achieve effective recrystallization.[3][11]

Q3: How can I remove colored impurities from my product?

A3: If your solution has a persistent color that is not characteristic of the pure compound, activated charcoal can be used for decolorization.

Protocol for Decolorization:

  • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Gently swirl the flask and then bring the solution back to a boil for a few minutes.

  • The colored impurities will adsorb onto the surface of the activated charcoal.

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Q4: What is the ideal cooling rate for obtaining high-purity crystals?

A4: A slow cooling rate is generally preferred as it allows for the formation of a more ordered and pure crystal lattice.[2] Rapid cooling can trap impurities within the growing crystals. An effective strategy is to allow the hot solution to cool undisturbed to room temperature on the benchtop before transferring it to an ice bath.

Data and Protocols

Table 1: Recommended Solvents for Initial Screening

SolventPolarityBoiling Point (°C)Common Use Case/Notes
EthanolPolar Protic78A good starting point for many pyrazole derivatives.[8][9]
MethanolPolar Protic65Effective for many nitrogen-containing heterocycles.[7][10]
IsopropanolPolar Protic82Similar properties to ethanol, can be a good alternative.[9]
Ethyl AcetatePolar Aprotic77Suitable for compounds of intermediate polarity.[9]
TolueneNonpolar111Can be effective for less polar compounds or as a co-solvent.[9]

Standard Recrystallization Protocol

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-methyl-1-(2-nitrophenyl)-1H-pyrazole and cover it with a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Create a Saturated Solution: Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent necessary.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, and then transfer them to a watch glass for final drying.

Visualizing the Solvent Selection Process

Recrystallization_Solvent_Selection Decision Workflow for Recrystallization Solvent Selection start Start: Crude 3-methyl-1-(2-nitrophenyl)-1H-pyrazole solubility_test Perform Small-Scale Solubility Tests start->solubility_test evaluate_solubility Evaluate Solubility: High at BP, Low at RT? solubility_test->evaluate_solubility single_solvent Ideal Single Solvent Found (e.g., Ethanol, Methanol) evaluate_solubility->single_solvent Yes no_ideal_solvent No Single Ideal Solvent evaluate_solubility->no_ideal_solvent No proceed_recrystallization Proceed with Single Solvent Recrystallization single_solvent->proceed_recrystallization end End: Pure Crystals proceed_recrystallization->end mixed_solvent Consider Mixed-Solvent System no_ideal_solvent->mixed_solvent identify_solvents Identify 'Good' and 'Poor' Solvents mixed_solvent->identify_solvents proceed_mixed_recrystallization Proceed with Mixed Solvent Recrystallization identify_solvents->proceed_mixed_recrystallization proceed_mixed_recrystallization->end

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Solubility of Things. (n.d.). Pyrazole.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • BenchChem. (n.d.). 1-methyl-3-(2-nitrophenyl)-1H-pyrazole | 305811-47-6.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (n.d.). Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide.
  • Unknown. (n.d.). Recrystallization.
  • 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). PMC.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?
  • Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity.
  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
  • PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][12]triazin-7(6H). Retrieved February 24, 2026, from

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H NMR Chemical Shifts of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Spectral Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, providing a fingerprint of its position within a molecule. For novel or sparsely documented compounds like 3-methyl-1-(2-nitrophenyl)-1H-pyrazole, predicting this fingerprint is a critical exercise in chemical reasoning.

The structure combines a 3-methyl-pyrazole core with a sterically demanding and powerfully electron-withdrawing 2-nitrophenyl group at the N1 position. The ortho-nitro substituent is expected to exert profound electronic (inductive and mesomeric) and through-space (anisotropic) effects, which will significantly modulate the chemical shifts of both the pyrazole and phenyl ring protons compared to simpler analogues. This guide will build the spectrum from the ground up, starting with simpler, known molecules.

Foundational Analysis: Deconstructing the Core Structure

To predict the spectrum of our target, we must first understand its constituent parts. We will analyze two key precursors: 3-methyl-pyrazole and 3-methyl-1-phenyl-pyrazole.

2.1. The 3-Methyl-pyrazole Spectrum

The 3-methyl-1H-pyrazole is the fundamental heterocyclic core. Its ¹H NMR spectrum is characterized by distinct signals for the two pyrazole ring protons and the methyl group protons. The NH proton is also observable, though its signal is often broad and its position is solvent-dependent.

  • H-4 and H-5 Protons: The proton at the C4 position (H-4) is adjacent to two carbon atoms and typically appears more upfield than the H-5 proton, which is adjacent to a nitrogen atom.

  • Methyl Protons: The methyl group at C3 gives a characteristic singlet in the aliphatic region.

Based on literature data, a typical spectrum in CDCl₃ would show:

  • H-5: A doublet around 7.48 ppm.

  • H-4: A doublet around 6.06 ppm.

  • CH₃: A singlet around 2.34 ppm.[1]

  • NH: A broad singlet, often far downfield (>10 ppm).[1]

2.2. The 3-Methyl-1-phenyl-pyrazole Spectrum: Introducing the Phenyl Group

Replacing the NH proton with a phenyl group at the N1 position removes the broad NH signal and introduces new aromatic signals. The phenyl group deshields the adjacent pyrazole proton (H-5) due to its anisotropic effect. Data for the closely related 3,5-dimethyl-1-phenyl-1H-pyrazole shows aromatic protons in the 7.19-7.46 ppm range and the pyrazole H-4 proton at 5.90 ppm.[2] From this, we can infer the approximate shifts for 3-methyl-1-phenyl-pyrazole.

  • H-5: Experiences deshielding from the N1-phenyl ring, shifting it downfield relative to 3-methyl-pyrazole.

  • H-4: Remains relatively unchanged.

  • Phenyl Protons: Appear in the typical aromatic region (7.2-7.5 ppm).

  • CH₃: Shows a minor shift.

Predictive Analysis: The Impact of the Ortho-Nitro Group

The introduction of a nitro group (—NO₂) at the ortho position (C2') of the N1-phenyl ring is the key perturbation that defines our target molecule. This group has two major consequences:

  • Strong Electron-Withdrawing Effect: The —NO₂ group is one of the most powerful electron-withdrawing groups. Via induction and resonance, it pulls electron density from the phenyl ring and, to a lesser extent, the pyrazole ring. This "deshields" the protons, causing their signals to shift significantly downfield to higher ppm values.[3]

  • Anisotropic and Steric Effects: The ortho-positioning forces the nitro group into close proximity with the pyrazole ring. This steric hindrance may cause the phenyl and pyrazole rings to twist out of planarity. Furthermore, the magnetic anisotropy of the N=O bonds can cause localized shielding or deshielding of nearby protons, particularly the H-5 proton of the pyrazole ring.

Combining these principles with our foundational data allows us to predict the ¹H NMR spectrum for 3-methyl-1-(2-nitrophenyl)-1H-pyrazole .

Predicted ¹H NMR Data and Comparative Guide

The following table summarizes the predicted chemical shifts for the target compound alongside the experimental data for its structural analogues. This direct comparison highlights the powerful influence of the 2-nitro substituent.

Proton Assignment 3-Methyl-pyrazole 3-Methyl-1-phenyl-pyrazole (Inferred) 3-methyl-1-(2-nitrophenyl)-1H-pyrazole (Predicted) Justification for Prediction
CH₃ (pyrazole C3)~2.34 ppm (s)[1]~2.40 ppm (s)~2.5 - 2.6 ppm (s) Minor downfield shift due to the overall electron-withdrawing nature of the nitrophenyl group.
H-4 (pyrazole C4)~6.06 ppm (d)[1]~6.30 ppm (d)~6.5 - 6.7 ppm (d) Moderate downfield shift. The effect of the nitro group is transmitted through the N1-phenyl bond to the pyrazole ring.
H-5 (pyrazole C5)~7.48 ppm (d)[1]~7.70 ppm (d)~8.0 - 8.2 ppm (d) Significant downfield shift due to proximity to the deshielding N1-nitrophenyl ring and potential anisotropic effects from the nitro group.
H-6' (phenyl C6)-~7.4 ppm (m)~8.2 - 8.4 ppm (dd) Strongly deshielded by the adjacent ortho-nitro group. Expected to be the most downfield aromatic proton.
H-3', H-4', H-5' (phenyl)-~7.2-7.5 ppm (m)~7.6 - 7.9 ppm (m) All phenyl protons are shifted downfield compared to the unsubstituted phenyl ring due to the powerful electron-withdrawing effect of the nitro group.

(s) = singlet, (d) = doublet, (dd) = doublet of doublets, (m) = multiplet

G mol mol effect1 effect1 mol->effect1 Ortho-NO₂ Group (Inductive & Anisotropic Effect) effect2 effect2 mol->effect2 Electron-Withdrawing Nature of NO₂ effect3 effect3 mol->effect3 Proximity to N1-Aryl Ring & NO₂ Group effect4 effect4 mol->effect4 Transmitted Electronic Effect

Experimental Protocol for Spectrum Acquisition

To validate the predictions made in this guide, the following experimental protocol for acquiring a high-resolution ¹H NMR spectrum is recommended.

Objective: To obtain a quantitative ¹H NMR spectrum of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole.

Materials & Instrumentation:

  • Sample: 5-10 mg of purified 3-methyl-1-(2-nitrophenyl)-1H-pyrazole.

  • Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent (0.03% v/v) to serve as the 0 ppm reference point.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Equipment: 5 mm NMR tubes, volumetric pipette, analytical balance.

Methodology:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the sample and record the mass. b. Transfer the solid into a clean, dry 5 mm NMR tube. c. Add ~0.6 mL of the deuterated solvent (e.g., CDCl₃ with TMS) to the tube using a pipette. d. Securely cap the tube and gently agitate or vortex until the sample is fully dissolved. The solution should be clear and free of particulates.

  • Instrument Setup & Shimming: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Perform automatic or manual shimming of the magnetic field to achieve a narrow, symmetrical lock signal. This step is crucial for obtaining high-resolution data with sharp peaks.

  • Spectrum Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time (a value of 2-5 seconds is a reasonable starting point for quantitative analysis).

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm. d. Integrate all signals to determine the relative number of protons corresponding to each peak. e. Analyze the peak multiplicities (singlets, doublets, etc.) and measure the coupling constants (J-values) in Hz.

Conclusion

While awaiting empirical validation, this guide establishes a robust, theoretically grounded prediction for the ¹H NMR spectrum of 3-methyl-1-(2-nitrophenyl)-1H-pyrazole. The analysis demonstrates that the ortho-nitro group is the dominant factor in shaping the spectrum, causing a significant downfield shift of all aromatic and heterocyclic protons. The H-6' proton on the phenyl ring and the H-5 proton on the pyrazole ring are predicted to be the most strongly affected. This comparative and predictive methodology serves as a powerful tool for chemists in anticipating spectral features, guiding synthetic efforts, and confirming the identity of novel molecular structures.

References

  • The Royal Society of Chemistry. (2017). Supplementary Information. [Online] Available at: [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Online] Available at: [Link]

  • Cuenú, F., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2853. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Online] Available at: [Link]

  • Acta Crystallographica Section E. (2008). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Online] Available at: [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Online] Available at: [Link]

  • Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Online] Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Online] Available at: [Link]

  • PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. [Online] Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • NIST. 1H-Pyrazole, 3-methyl-. [Online] Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Online] Available at: [Link]

  • SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

Sources

Comparative Guide: IR Spectrum Analysis of Nitro Group Stretching in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the infrared (IR) vibrational modes of the nitro group (


) within pyrazole scaffolds.[1] Designed for medicinal chemists and spectroscopists, this document moves beyond basic peak assignment to explore the electronic and structural determinants—such as tautomerism, positional isomerism, and hydrogen bonding—that govern frequency shifts.[1] We compare pyrazole derivatives against standard carbocyclic benchmarks (e.g., nitrobenzene) to establish precise identification criteria.

Theoretical Framework: The Vibrational Physics[2]

The nitro group is a coupled oscillator exhibiting two primary stretching vibrations:[2]

  • Asymmetric Stretching (

    
    ):  Typically 
    
    
    
    .[1]
  • Symmetric Stretching (

    
    ):  Typically 
    
    
    
    .[1]
The Pyrazole Context

Unlike benzene, pyrazole is a


-excessive heteroaromatic ring. The nitrogen lone pair contributes to the aromatic sextet, creating a distinct electronic environment for substituents.[2]
  • Resonance Effect: A nitro group at the 4-position is in direct conjugation with the pyrazole ring's nucleophilic enamine-like system.[2] This conjugation reduces the bond order of the

    
     bonds, lowering the stretching frequency (bathochromic shift).[2]
    
  • Inductive Effect: The electronegative nitrogens of the pyrazole ring exert an electron-withdrawing inductive effect ($ -I $), which generally opposes the resonance effect, stiffening the

    
     bond but having variable effects on the internal 
    
    
    
    bonds depending on position.

Comparative Analysis: Frequency Benchmarks

The following data compares the nitro stretching frequencies of pyrazole derivatives against the nitrobenzene standard. Data is derived from solid-state (KBr) measurements to account for lattice stabilization.[1]

Table 1: Comparative IR Frequencies ( )
Compound ClassStructure Type


Key Differentiator
N-Nitropyrazole N-bonded Nitro1617 1320High Frequency Shift: The

bond prevents effective resonance delocalization compared to

systems, keeping the

bond order high.[1]
3-Nitropyrazole C-bonded (Pos 3)15401332Inductive Dominance: Proximity to the ring nitrogens increases the

effect.[2]
4-Nitropyrazole C-bonded (Pos 4)1526 1353Resonance Dominance: Strong conjugation with the ring system lowers the asymmetric frequency.[2]
Nitrobenzene Carbocyclic Std15231344Benchmark for aromatic nitro groups.[1][2]
Comparison Guide: 3-Nitro vs. 4-Nitro Isomers

Distinguishing between positional isomers is a common challenge in pyrazole synthesis.

  • 4-Nitropyrazole: Exhibits a lower

    
     (~1526 cm⁻¹) due to the "push-pull" electronic system where the pyrazole ring acts as a strong donor to the nitro acceptor.
    
  • 3-Nitropyrazole: Exhibits a higher

    
     (~1540 cm⁻¹).[1] The resonance pathway is less effective at position 3, and the inductive withdrawal from the adjacent ring nitrogen dominates.[2]
    
Comparison Guide: C-Nitro vs. N-Nitro
  • Critical Alert: If you observe a nitro peak

    
    , suspect N-nitration .[1] The 
    
    
    
    bond is chemically distinct (often labile) and exhibits a significantly higher stretching frequency than
    
    
    .[1]

Mechanistic Visualization

The following diagram illustrates the competing electronic effects (Resonance vs. Induction) that dictate the observed frequency shifts in 4-nitropyrazole.

NitroShiftMechanism PyrazoleRing Pyrazole Ring (Pi-Excessive) Resonance Resonance Effect (+M) Donation to Nitro PyrazoleRing->Resonance Electron Donation Induction Inductive Effect (-I) Withdrawal by Ring N PyrazoleRing->Induction Electronegativity NitroGroup Nitro Group (Pi-Deficient) BondOrder N-O Bond Order Reduction NitroGroup->BondOrder Single Bond Character Increases Resonance->NitroGroup Delocalization Frequency Frequency Shift (Bathochromic) Induction->Frequency Minor Hypsochromic Shift (Opposing Force) BondOrder->Frequency Lower Wavenumber (~1526 cm-1)

Caption: Mechanistic pathway showing how resonance donation from the pyrazole ring reduces N-O bond order, resulting in a lower frequency shift for 4-nitropyrazoles.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and distinguish subtle shifts (e.g., 1540 vs 1526 cm⁻¹), precise sample preparation is required.[1]

Method A: KBr Pellet (Gold Standard for Resolution)

Use this method for solid samples to resolve sharp peaks and identify lattice-stabilized H-bonding.[1]

  • Calibration: Run a background scan with an empty holder.[1][2] Verify the polystyrene calibration film peaks at

    
     and 
    
    
    
    are within
    
    
    .[1]
  • Ratio Preparation: Mix 1-2 mg of the dry pyrazole derivative with 100-200 mg of spectroscopic grade KBr (dried at 110°C).

    • Validation Step: The mixture should be homogenous and white.[2] If "glassy" spots appear before pressing, moisture is present.[1]

  • Pressing: Compress at 8-10 tons for 2 minutes under vacuum (to remove air/water).

    • Validation Step: The resulting pellet must be transparent.[2] An opaque pellet causes light scattering (slope in baseline) and shifts peak max.[1]

  • Acquisition: Scan from 4000 to 400 cm⁻¹; Resolution: 2 cm⁻¹; Scans: 32.

Method B: Solution Phase (Validation of H-Bonding)

Use this to determine if frequency shifts are due to intermolecular Hydrogen bonding.[1]

  • Solvent Choice: Dissolve sample in dry

    
     or 
    
    
    
    (non-polar, non-H-bonding).[1]
  • Concentration Series: Prepare 0.1 M, 0.01 M, and 0.001 M solutions.

  • Analysis:

    • If the Nitro peaks (and NH peaks) shift significantly (

      
      ) upon dilution, intermolecular  H-bonding is present.[1]
      
    • If peaks remain constant, any H-bonding is intramolecular (common in 3-nitro derivatives with adjacent NH).[1]

Data Interpretation & Troubleshooting Workflow

Use this logic flow to interpret your spectrum and rule out artifacts.

InterpretationFlow Start Acquire Spectrum CheckRegion Check 1500-1650 cm-1 Start->CheckRegion Decision1 Peak > 1600 cm-1? CheckRegion->Decision1 NNitro Suspect N-Nitro (Check 1320 cm-1 sym) Decision1->NNitro Yes CNitro Suspect C-Nitro Decision1->CNitro No ArtifactCheck Check Artifacts: Water (3400 broad) CO2 (2350) NNitro->ArtifactCheck Decision2 Position? CNitro->Decision2 Pos4 4-Nitro (~1526 cm-1) Decision2->Pos4 Lower Freq Pos3 3-Nitro (~1540 cm-1) Decision2->Pos3 Higher Freq Pos4->ArtifactCheck Pos3->ArtifactCheck

Caption: Decision tree for assigning nitro-pyrazole regiochemistry based on IR frequency thresholds.

Common Artifacts
  • Water Interference: Broad bands at 3400 cm⁻¹ and bending at 1640 cm⁻¹ can obscure the nitro asymmetric stretch.[2] Remedy: Dry sample/KBr overnight.[1][2]

  • Ring Vibrations: Pyrazole ring

    
     stretches (
    
    
    
    ) can overlap with nitro peaks.[1] Differentiation: Nitro peaks are typically much more intense (strong absorbance) than ring stretches due to the high polarity of the
    
    
    bond.[2]

References

  • Acrhem. (2013).[1] Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from (via ResearchGate/Elsevier).[1]

    • Source for N-nitro vs 3-nitro vs 4-nitro specific frequencies.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

    • Authoritative text for general nitrobenzene and heteroarom
  • Katritzky, A. R., & Taylor, R. (1990).[1] Physical Methods in Heterocyclic Chemistry. Academic Press.[1][2]

    • Source for tautomerism and electronic effects in azoles.[2]

  • NIST Chemistry WebBook. Nitrobenzene IR Spectrum. Retrieved from

    • Standard reference data for benzene deriv

Sources

mass spectrometry fragmentation patterns of nitrophenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Pyrazoles

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Among the various analytical techniques available, mass spectrometry stands out for its sensitivity and the wealth of structural information it provides through fragmentation analysis. This guide offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of nitrophenyl pyrazoles, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of these molecules.

The narrative of this guide is built upon the foundational principles of mass spectrometry, drawing from established fragmentation mechanisms of both pyrazole and nitroaromatic moieties to provide a comprehensive picture of their combined behavior. We will delve into the causality behind experimental observations and provide a robust framework for interpreting the mass spectra of this important class of heterocyclic compounds.

The Underlying Principles of Fragmentation

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical ion known as the molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable ions and neutral radicals. The mass spectrometer detects only the charged fragments, and the resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).[3]

The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most favorable cleavages are those that result in the formation of the most stable carbocations and radicals.[4] For nitrophenyl pyrazoles, the fragmentation is a competitive process influenced by the pyrazole ring's inherent stability and the characteristic reactivity of the nitroaromatic system.

Characteristic Fragmentation of the Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its fragmentation under EI-MS is well-documented. A primary fragmentation pathway for the unsubstituted pyrazole ring involves the loss of a molecule of hydrogen cyanide (HCN), a stable neutral species. This fragmentation is a key diagnostic feature for identifying the pyrazole core in a mass spectrum.[5]

Characteristic Fragmentation of Nitroaromatic Compounds

Nitroaromatic compounds exhibit a distinct and predictable fragmentation pattern in EI-MS. The nitro group (-NO₂) is a potent electron-withdrawing group and a primary site for initial fragmentation. Common fragmentation pathways include:

  • Loss of a Nitro Radical (•NO₂): This results in an [M - 46]⁺ ion and is often a major fragmentation pathway.[6]

  • Loss of a Nitric Oxide Radical (•NO): This leads to an [M - 30]⁺• ion.[6]

  • Loss of an Oxygen Atom: This forms an [M - 16]⁺• ion.[5]

The relative prominence of these fragmentation routes can be influenced by the position of the nitro group on the aromatic ring, with "ortho effects" sometimes leading to unique rearrangement pathways.[7][8]

The Combined Fragmentation Symphony of Nitrophenyl Pyrazoles

When the nitrophenyl and pyrazole moieties are combined in a single molecule, the resulting mass spectrum is a composite of their individual fragmentation tendencies, often with competing pathways. The initial fragmentation is typically dominated by the nitro group due to the relative weakness of the C-N bond compared to the bonds within the aromatic pyrazole ring.

For a typical nitrophenyl pyrazole, the fragmentation cascade often begins with losses associated with the nitro group. For instance, in the mass spectrum of 4-nitropyrazole, characteristic fragments corresponding to [M–O]⁺•, [M–NO]⁺, and [M–NO₂]⁺ are observed.[5] Following these initial losses, fragmentation of the remaining pyrazole ring structure, such as the expulsion of HCN, can occur.

The position of the nitrophenyl substituent on the pyrazole ring (e.g., at the 1, 3, 4, or 5-position) and the position of the nitro group on the phenyl ring (ortho, meta, or para) significantly influence the fragmentation pattern and the relative abundance of the fragment ions.

Visualizing a Common Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for a generic 1-(4-nitrophenyl)pyrazole.

Fragmentation_Pathway M [M]⁺• (Nitrophenyl Pyrazole) F1 [M - NO₂]⁺ Loss of •NO₂ M->F1 -•NO₂ F2 [M - NO]⁺• Loss of •NO M->F2 -•NO F3 [F1 - HCN]⁺ Loss of HCN F1->F3 -HCN F4 Phenyl Cation F1->F4 -C₃H₃N₂

Caption: A representative EI-MS fragmentation pathway for a nitrophenyl pyrazole.

Comparative Fragmentation Analysis of Isomeric Nitrophenyl Pyrazoles

To illustrate the influence of isomerism on fragmentation patterns, the following table summarizes the expected key fragment ions for different positional isomers of nitrophenyl pyrazole. The relative intensities are qualitative and can vary depending on the specific instrument conditions.

Compound Molecular Ion (m/z) Key Fragment Ion 1 (m/z) Proposed Structure Key Fragment Ion 2 (m/z) Proposed Structure Key Fragment Ion 3 (m/z) Proposed Structure
1-(4-Nitrophenyl)pyrazole189143[M - NO₂]⁺116[C₆H₄N₂]⁺77[C₆H₅]⁺
3-(4-Nitrophenyl)pyrazole189143[M - NO₂]⁺115[C₇H₃N₂]⁺89[C₇H₅]⁺
4-(4-Nitrophenyl)pyrazole189143[M - NO₂]⁺116[C₇H₄N]⁺63[C₅H₃]⁺

Note: The m/z values are for the monoisotopic masses. The proposed structures for fragment ions are simplified representations.

The differences in the m/z values and relative abundances of the fragment ions, particularly those arising from the cleavage of the pyrazole ring, can be used to distinguish between these isomers.

Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a standard method for the analysis of nitrophenyl pyrazoles using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in appropriate solvent (e.g., Dichloromethane) Prep2 Filter through 0.22 µm PTFE syringe filter Prep1->Prep2 Inject Inject 1 µL into GC-MS system Prep2->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Process Extract and process mass spectra Analyze->Process Interpret Interpret fragmentation patterns Process->Interpret

Caption: Standard workflow for GC-MS analysis of nitrophenyl pyrazoles.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the nitrophenyl pyrazole sample.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

  • GC Parameters (Typical):

    • Injection Port Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40 - 500

    • Scan Speed: 1000 amu/s

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the nitrophenyl pyrazole.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak.

    • Analyze the fragment ions and their relative abundances to elucidate the fragmentation pattern.

    • Compare the obtained spectrum with library spectra (if available) and the fragmentation principles outlined in this guide.

Conclusion

The mass spectrometric fragmentation of nitrophenyl pyrazoles is a predictable yet nuanced process governed by the interplay between the pyrazole and nitroaromatic moieties. A thorough understanding of these fragmentation pathways, as detailed in this guide, empowers researchers to confidently identify and characterize these compounds. By combining empirical data with a solid theoretical framework, mass spectrometry serves as an indispensable tool in the advancement of chemical and pharmaceutical research.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. Available at: [Link]

  • Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate. Available at: [Link]

  • Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL. Available at: [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. TSI Journals. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available at: [Link]

  • Denitration of nitroaromatic compounds by arylnitrile radical cations. ACS Publications. Available at: [Link]

  • Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30. ResearchGate. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available at: [Link]

  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Available at: [Link]

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A Comparative Guide to the Bioactivity of Ortho-Nitro vs. Para-Nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet profound impact of a functional group's position on a molecule's biological activity is a cornerstone of rational drug design. This guide provides an in-depth comparison of the bioactivity of ortho-nitro and para-nitro substituted pyrazole isomers. We will explore the mechanistic rationale behind their differential activities, present supporting experimental data, and provide a detailed protocol for a key bioassay to empower your own research endeavors.

Introduction: The Significance of Isomeric Position in Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] When substituted with a strongly electron-withdrawing group like the nitro (NO₂) moiety, the biological activity of the pyrazole derivative is often significantly enhanced. However, the efficacy of the resulting compound is not solely dependent on the presence of the nitro group, but critically, on its position on an attached phenyl ring. The constitutional isomers—ortho versus para—can exhibit vastly different biological profiles due to the interplay of electronic effects and steric factors that dictate how the molecule interacts with its biological target.

Mechanistic Rationale: Electronic Effects vs. Steric Hindrance

The position of the nitro group fundamentally alters the molecule's three-dimensional shape and electronic distribution, which are critical for target binding.

  • Electronic Effects: The nitro group is a powerful resonance and inductive electron-withdrawing group. When placed at the para position of a phenyl ring, its electron-withdrawing effect is maximized across the molecule through the conjugated π-system. This can increase the acidity of nearby protons, enhance the potential for hydrogen bonding with target residues, and alter the overall polarity of the molecule, thereby influencing cell permeability and target affinity.[3]

  • Steric Hindrance: When the nitro group is at the ortho position, it is situated adjacent to the point of connection with the pyrazole core. This proximity can cause significant steric hindrance, potentially preventing the molecule from fitting optimally into a compact enzyme active site or receptor binding pocket. While the ortho-nitro group can still exert a strong electronic influence, its steric bulk may be the dominant, and often detrimental, factor in its interaction with a biological target.

Comparative Bioactivity: The Potency of the Para-Nitro Isomer

Structure-activity relationship (SAR) studies are crucial for elucidating these differences. While direct, side-by-side comparisons of ortho and para nitro-pyrazole isomers are not extensively documented in single studies, research on substituted pyrazole series consistently highlights the potent activity conferred by a para-nitro group.

A study by Ravi et al. on pyrazole-clubbed imino phenyl derivatives provides compelling evidence.[3] Researchers synthesized a series of compounds with different substituents at the para position of a phenyl ring and evaluated their antimicrobial activity. The results clearly demonstrated that the electron-withdrawing nitro group imparted the highest potency.[3]

Table 1: Structure-Activity Relationship (SAR) of Para-Substituted Pyrazole Derivatives

RankSubstituent at Para-PositionElectronic EffectRelative Antimicrobial Activity
1-NO₂Strong Electron-WithdrawingHighest
2-BrElectron-WithdrawingHigh
3-OHElectron-Withdrawing/DonatingModerate
4-HNeutralModerate
5-OCH₃Electron-DonatingLower
6-OCH₂CH₃Electron-DonatingLowest
(Data synthesized from Ravi et al., 2020)[3]

The findings strongly indicate that the superior activity of the para-nitro substituted compound is due to its potent electron-withdrawing nature, which is unencumbered by steric hindrance.[3] This allows the molecule to engage more effectively with its microbial targets. While the corresponding ortho-nitro isomer was not evaluated in this specific study, the established principles of medicinal chemistry suggest its steric bulk would likely lead to reduced activity compared to the para isomer, assuming a sterically constrained binding site.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To quantitatively assess and compare the antimicrobial activity of different isomers, the broth microdilution method is the gold standard, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Objective: To determine the MIC of ortho-nitro and para-nitro pyrazole isomers against a target bacterial strain.

Materials:

  • Test compounds (ortho- and para-nitro pyrazole isomers)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

  • 96-well, sterile, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Causality: To ensure accurate serial dilutions, a high-concentration stock solution must first be prepared.

    • Prepare a 10 mg/mL stock solution of each test compound and the reference antibiotic in a suitable solvent (e.g., DMSO). From this, prepare a working solution in CAMHB at twice the highest desired test concentration (e.g., 512 µg/mL for a final top concentration of 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Causality: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting density of bacteria.

    • Select 3-5 well-isolated colonies of the test organism from an agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This typically requires a 1:150 dilution.

  • Plate Preparation and Serial Dilution:

    • Causality: A two-fold serial dilution creates a logarithmic concentration gradient to pinpoint the MIC value.

    • Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 100 µL of the working solution of a test compound (e.g., para-nitro isomer) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 50 µL from column 10.

    • Repeat this process in different rows for the ortho-nitro isomer and the reference antibiotic.

  • Inoculation and Controls (Self-Validating System):

    • Causality: Controls are essential to validate the assay. The sterility control ensures the medium is not contaminated, the growth control ensures the bacteria are viable, and the reference antibiotic confirms the assay is performing correctly.

    • Add 50 µL of the final bacterial inoculum to each well in columns 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final test values.

    • Column 11: Contains CAMHB and the bacterial inoculum but no test compound (Positive Growth Control).

    • Column 12: Contains 100 µL of sterile CAMHB only (Sterility/Negative Control).

  • Incubation and Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). Growth should be clearly visible in the positive control well (column 11) and the sterility control well (column 12) should be clear.

Visualization of Experimental Workflow

The following diagram illustrates the broth microdilution workflow for determining the MIC of a test compound.

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

The positional isomerism of the nitro group on a pyrazole scaffold has a determining influence on its ultimate bioactivity. Experimental evidence strongly supports that a para-nitro substitution is highly favorable for antimicrobial activity, primarily due to its potent, sterically unhindered electron-withdrawing effects.[3] In contrast, an ortho-nitro group, while also electron-withdrawing, introduces significant steric bulk that can impede optimal binding to a biological target.

For drug development professionals, this underscores a critical principle: when designing new pyrazole-based therapeutic agents, the para-nitrophenyl substitution represents a validated starting point for achieving high potency. Future research should focus on synthesizing and directly comparing ortho, meta, and para isomers within the same molecular series against a broad range of biological targets. This will provide a more complete and quantitative understanding, enabling the development of more selective and effective pyrazole-based drugs.

References

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Jove. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Available at: [Link]

  • CLSI. (2015). M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. Available at: [Link]

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